molecular formula C18H17N3O4S2 B2885005 N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219902-71-2

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2885005
CAS RN: 1219902-71-2
M. Wt: 403.47
InChI Key: WBYSOQFPVABJGK-UHFFFAOYSA-N
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Description

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

This compound's derivatives have been explored for their potential in creating anti-inflammatory and analgesic agents. For instance, novel heterocyclic compounds derived from similar structures demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some compounds showing higher efficacy than the standard drug sodium diclofenac in inhibiting edema A. Abu‐Hashem, S. Al-Hussain, M. Zaki, Molecules, 2020.

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety revealed compounds with promising nematocidal activity against Bursaphelenchus xylophilus. These compounds not only showed high corrected mortality rates but also demonstrated the ability to inhibit the respiration and cause fluid leakage in nematodes, suggesting their potential as lead compounds for developing new nematicides Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, Phosphorus, Sulfur, and Silicon and the Related Elements, 2022.

Antimicrobial and Antifungal Effects

A study synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their antimicrobial and antifungal properties. These compounds were designed with the expectation of exhibiting significant activity against bacterial and fungal pathogens, highlighting the versatility of thiadiazole derivatives in developing new therapeutic agents Husam A. Ameen, Ahlam J. Qasir, Iraqi Journal of Pharmaceutical Sciences, 2017.

Mechanism of Action

Target of Action

Similar compounds have been reported to targetEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Similar compounds have been found to inhibit egfr and vegfr-2 . This inhibition could potentially lead to the disruption of cell signaling pathways, thereby affecting cell growth and proliferation.

Biochemical Pathways

Given the potential targets of the compound, it can be inferred that the compound may affect pathways related to cell growth and proliferation, such as theEGFR signaling pathway and the VEGFR-2 signaling pathway .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-10-8-14(11(2)25-10)16(23)19-17-20-21-18(27-17)26-9-15(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYSOQFPVABJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

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